![molecular formula C18H19NO6 B604973 3-苄基-5-[(2-硝基苯氧基)甲基]氧杂环戊烷-2-酮 CAS No. 890405-51-3](/img/structure/B604973.png)

3-苄基-5-[(2-硝基苯氧基)甲基]氧杂环戊烷-2-酮

描述

3BDO is a butyrolactone derivative and inhibitor of autophagy. It increases phosphorylation of the mammalian target of rapamycin (mTOR) substrates eIF4E-binding protein 1 (EIF4EBP1) and RPS6KB1/p70S6K1 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 60 μM. 3BDO (60 μM) also prevents rapamycin-induced MAP1LC3B puncta formation, a marker of autophagy, in HUVECs. It inhibits apoptosis, senescence, and increases in integrin β4 levels induced by serum- and FGF2-deprivation in HUVECs when used at a concentration of 40 μg/ml. 3BDO (80 mg/kg per day) reduces cortical and hippocampal amyloid plaque burden, inhibits autophagy in the brain, and rescues learning and memory deficits in the AβPP/PS1 transgenic mouse model of Alzheimer's disease.

3BDO, a butyrolactone derivative, could target FKBP1A and activate the mTOR signaling pathway. It inhibits autophagy in HUVECs.

科学研究应用

自噬抑制

3BDO 是一种自噬抑制剂。 研究表明,它能增加人脐静脉内皮细胞 (HUVECs) 中 mTOR 底物的磷酸化,这表明自噬活性降低 {svg_1}。此特性在探索自噬机制及其在各种疾病中的作用的研究中特别有用。

神经退行性疾病研究

在阿尔茨海默病的背景下,3BDO 在减少皮质和海马淀粉样斑块负荷方面表现出潜力。 它抑制脑部的自噬,并在 AβPP/PS1 转基因阿尔茨海默病小鼠模型中挽救学习和记忆缺陷 {svg_2}。这表明它在开发治疗神经退行性疾病的策略中的实用性。

心血管研究

3BDO 已用于心血管研究,特别是在研究内皮细胞生物学方面。 它抑制血清和 FGF2 剥夺诱导的 HUVECs 凋亡和衰老,这些是血管衰老和疾病中的关键过程 {svg_3}。

癌症研究

该化合物调节自噬的能力使其成为癌症研究的候选药物。自噬在癌症中起着复杂的作用,在不同的情况下既可以抑制肿瘤,也可以促进肿瘤。 3BDO 对自噬的抑制作用可以帮助解剖这些途径,并有助于开发新的癌症治疗方法 {svg_4}。

炎症反应研究

3BDO 被证明可以抑制脂多糖诱导的 HUVECs 自噬损伤,脂多糖是革兰氏阴性细菌细胞壁的成分,可以引发强烈的免疫反应。 此应用对于理解炎症和败血症的细胞机制很有价值 {svg_5}。

药物开发和药代动力学

作为一种口服生物利用度高且可穿透血脑屏障的化合物,3BDO 作为药物开发的模型物质,特别适用于神经疾病。 其药代动力学特性,如溶解度和稳定性,对于设计能够跨越血脑屏障的药物至关重要 {svg_6}。

作用机制

Target of Action

The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .

Mode of Action

3BDO acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .

Biochemical Pathways

The activation of the mTOR signaling pathway by 3BDO leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, 3BDO significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .

Result of Action

The activation of the mTOR signaling pathway by 3BDO and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, 3BDO inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .

Action Environment

The action of 3BDO can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, 3BDO can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .

生化分析

Biochemical Properties

3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in human umbilical vein endothelial cells (HUVECs) and neuronal cells . It activates mTOR by targeting FKBP1A (FK506-binding protein 1A, 12 kDa) .

Cellular Effects

3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in HUVECs and neuronal cells . It can also block the decrease in cell viability induced by Aβ25-35 by inhibiting ROS accumulation and the decrease in activity of Na+, K±ATPase .

Molecular Mechanism

3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activates mTOR by targeting FKBP1A . Activation of mTOR by 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one increases the phosphorylation of TIA1 (TIA1 cytotoxic granule-associated RNA binding protein/T-cell-restricted intracellular antigen-1) .

Dosage Effects in Animal Models

In vivo experiments confirmed that 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activated mTOR and decreased the protein level of ATG13 in the plaque endothelium of apoE (-/-) mice . Importantly, it did not affect the activity of mTOR and autophagy in macrophage cell line RAW246.7 and vascular smooth muscle cells of apoE (-/-) mice, but suppressed plaque endothelial cell death and restricted atherosclerosis development in the mice .

属性

IUPAC Name |

3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPZIVKEZRHGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

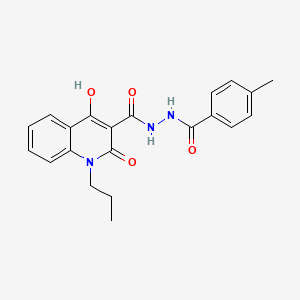

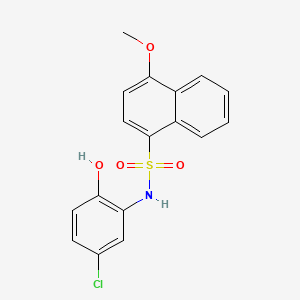

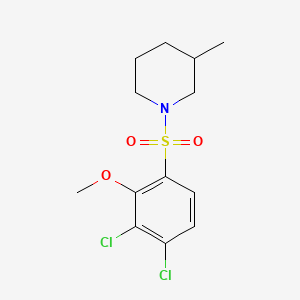

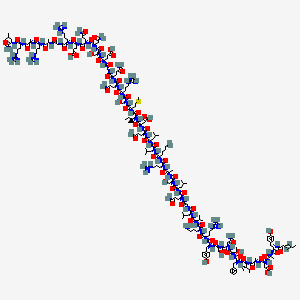

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604891.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B604895.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B604904.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)